
4-chloro-N-(2-furylmethyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-furylmethyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds and has been shown to possess a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide is not fully understood. However, it is believed to function by inhibiting specific enzymes or signaling pathways that are involved in disease processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and inflammation. By inhibiting HDACs, 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide may be able to slow the progression of cancer and reduce inflammation.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties. It has also been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, it has been shown to improve cognitive function in animal models of neurological disorders, which may be related to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide in lab experiments is its high purity and stability. The synthesis method has been optimized to produce a compound with high purity, which is important for reproducibility in lab experiments. Additionally, the compound is stable under a range of conditions, which makes it easier to handle and store. One limitation of using 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide in lab experiments is its limited solubility in water. This may make it difficult to use in certain types of experiments or to administer to animals.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer, inflammatory diseases, and neurological disorders. Another direction is to investigate its mechanism of action in more detail, to better understand how it functions at a molecular level. Additionally, research could focus on developing more efficient synthesis methods for the compound, or on modifying its structure to improve its properties.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. This is then reacted with 2-furfurylamine to form the final product, 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
4-chloro-N-(2-furylmethyl)-3-nitrobenzamide has been shown to possess a range of potential therapeutic applications. It has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been shown to possess neuroprotective properties.
Propriétés
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c13-10-4-3-8(6-11(10)15(17)18)12(16)14-7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUYGYKYEKBAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

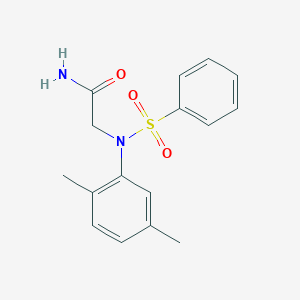
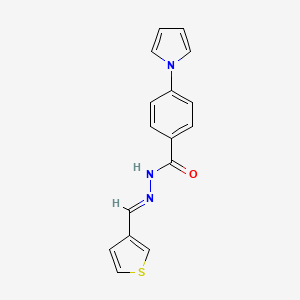
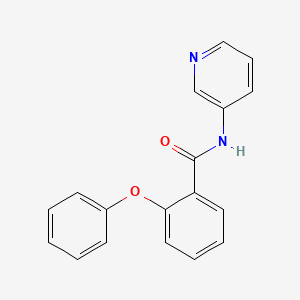
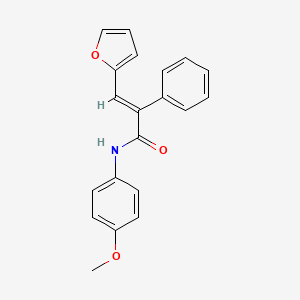
![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)
![5-(4-chlorophenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5800129.png)

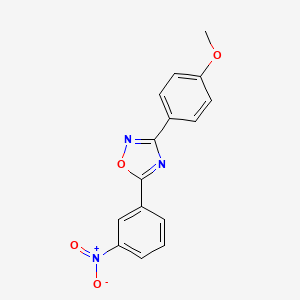
![4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)
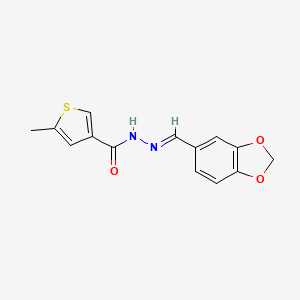
![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)